
Chlorin e6-NH-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorin e6-NH-NH2 is a derivative of chlorin e6, a well-known photosensitizer used in photodynamic therapy (PDT) for cancer treatment. Chlorin e6 is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating reactive oxygen species (ROS) upon light activation. The addition of the NH-NH2 group to chlorin e6 enhances its properties, making it more effective in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorin e6-NH-NH2 can be synthesized through a series of chemical reactions starting from chlorophyll a. The process involves the extraction of chlorophyll a from natural sources, followed by its conversion to chlorin e6 through hydrolysis and acidification. The NH-NH2 group is then introduced through a nucleophilic substitution reaction using hydrazine hydrate as the reagent. The reaction is typically carried out under mild conditions to prevent the degradation of the chlorin structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. Green synthesis methods, such as using environmentally friendly solvents and reducing reaction times, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Chlorin e6-NH-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered photosensitizing properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use hydrazine hydrate or other nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various chlorin derivatives with modified photophysical and photochemical properties. These derivatives can be tailored for specific applications in photodynamic therapy and other fields .
Scientific Research Applications
Chlorin e6-NH-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions to generate reactive oxygen species.
Biology: Employed in studies of cellular processes involving oxidative stress and apoptosis.
Medicine: Widely used in photodynamic therapy for cancer treatment due to its ability to generate ROS and induce cell death upon light activation.
Industry: Utilized in the development of photodynamic antimicrobial therapies and as a component in photodynamic coatings for sterilization purposes
Mechanism of Action
The mechanism of action of chlorin e6-NH-NH2 involves the generation of reactive oxygen species upon light activation. The compound absorbs light and transitions to an excited state, where it transfers energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The molecular targets include cellular membranes, proteins, and DNA, which are oxidized and disrupted by the ROS .
Comparison with Similar Compounds
Chlorin e6-NH-NH2 is unique compared to other similar compounds due to its enhanced photosensitizing properties and versatility in various applications. Similar compounds include:
Chlorin e6: The parent compound, widely used in photodynamic therapy.
Rhodin g 7 7 1-ethyl ester: A derivative with higher cytotoxicity and dark cytotoxicity compared to chlorin e6.
Chlorin e6-poly(dopamine): A core-shell nanoparticle formulation for enhanced cancer phototherapy.
This compound stands out due to its ability to undergo various chemical modifications, making it suitable for a wide range of applications in photodynamic therapy, antimicrobial treatments, and photochemical research .
Properties
Molecular Formula |
C34H42N10O3 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(17S,18S)-12-ethenyl-7-ethyl-20-(2-hydrazinyl-2-oxoethyl)-18-(3-hydrazinyl-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carbohydrazide |
InChI |
InChI=1S/C34H42N10O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(45)42-35)32(40-25)22(11-30(46)43-36)33-31(34(47)44-37)18(6)26(41-33)14-28-20(8-2)16(4)24(39-28)13-27(19)38-23/h7,12-14,17,21,38-39H,1,8-11,35-37H2,2-6H3,(H,42,45)(H,43,46)(H,44,47)/t17-,21-/m0/s1 |
InChI Key |
NJRHYTXHORSKPN-UWJYYQICSA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


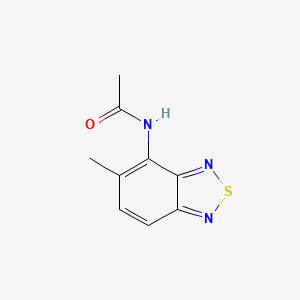
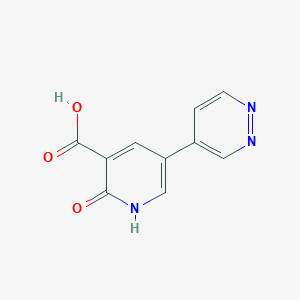

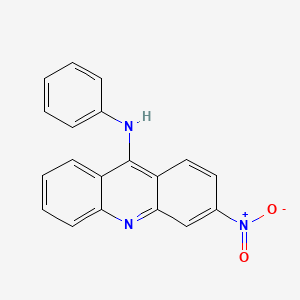

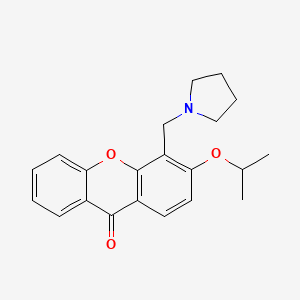

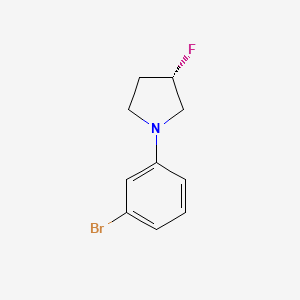
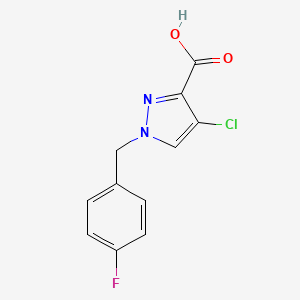
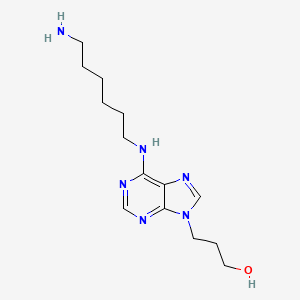
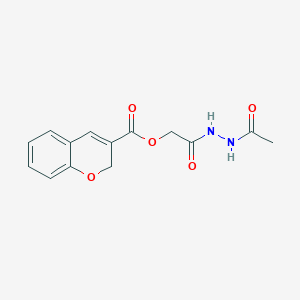
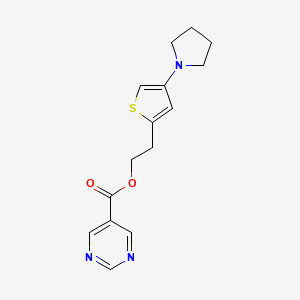

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
